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Introduction to PbTx-3 and Voltage-Gated Sodium
Channels

Brevetoxin-3 (PbTx-3) is a marine ladder-frame polyether toxin produced by the dinoflagellate Karenia

brevis during harmful algal blooms. This potent neurotoxin specifically targets voltage-gated sodium (Nav)

channels, binding to site 5 on the α-subunit and acting as a channel activator rather than a pore blocker.

PbTx-3 modulates sodium channel function through four distinct mechanisms: shifting activation to more

negative potentials, prolonging mean open times, inhibiting fast inactivation, and inducing normal and

partially inhibited channel sub-conductance states. These properties make PbTx-3 an invaluable

pharmacological tool for studying Nav channel structure-function relationships and a potential scaffold for

developing novel therapeutics targeting neurological disorders, pain, and cardiac conditions.

The therapeutic potential of Nav channel modulators has driven increased interest in characterizing

compound effects across different Nav channel subtypes. PbTx-3 exhibits subtype-specific effects, with

particular potency on Nav1.2 and Nav1.4 channels, while Nav1.5 and Nav1.7 demonstrate relative

resistance. Recent research has also identified brevenal, a shorter marine polyether that acts as a competitive

antagonist to PbTx-3, displacing brevetoxin binding and reversing its effects. This antagonist-agonist pair
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provides a powerful experimental system for investigating Nav channel modulation and developing targeted

therapies.

Experimental Design and Setup

Equipment and Software Configuration

Automated Patch-Clamp System: Platforms such as SyncroPatch 384 or IonWorks Barracuda
enable high-throughput screening with appropriate voltage-clamp amplifiers.

Data Acquisition Software: pCLAMP 11 Suite (Molecular Devices) provides comprehensive protocol
programming, data acquisition, and analysis capabilities.

Microscopy and Cell Handling: Inverted phase-contrast microscope with perfusion system for cell
visualization and solution exchange.

Faraday Cage: Vibration-damped table with full enclosure to minimize electrical noise interference.
Perfusion System: Automated multi-reservoir system capable of rapid solution exchange (complete

bath exchange in <30 seconds).

Cell Preparation and Culture

Cell Lines: CHO-K1 cells stably expressing human Nav1.4 or Nav1.7 channels; HEK293 cells stably

expressing human Nav1.2 or Nav1.5 channels.
Culture Conditions: Maintain cells in appropriate medium (DMEM/F12 for CHO-K1, DMEM for

HEK293) supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection
antibiotics (e.g., 400 μg/mL G418) at 37°C in 5% CO₂.

Harvesting: At 80-90% confluence, wash cells with PBS, dissociate with Accutase or trypsin-EDTA
for 3-5 minutes, neutralize with complete medium, and centrifuge at 1000 rpm for 5 minutes.

Patch-Clamp Preparation: Resuspend cells in appropriate extracellular solution at 0.5-1×10⁶
cells/mL for automated patch-clamp systems. Allow 30-minute recovery post-dissociation before

recordings.

Solution Formulations

Table 1: Extracellular and Intracellular Solution Compositions
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Component Standard Extracellular (mM) PbTx-3 Stock Solution Intracellular Solution (mM)

NaCl 140 - -

KCl 4 - 140

CaCl₂ 2 - -

MgCl₂ 1 - 1

HEPES 10 - 10

Glucose 5 - -

EGTA - - 5

PbTx-3 - 1 mM in DMSO -

pH 7.4 with NaOH - 7.2 with KOH

Osmolarity 300-310 mOsm - 290-300 mOsm

Detailed Experimental Protocols

Automated Patch-Clamp Procedure for PbTx-3 Application

System Preparation: Power up the automated patch-clamp system, amplifiers, and perfusion
system. Allow 30 minutes for temperature and electrical stability.

Solution Preparation: Prepare fresh extracellular and intracellular solutions according to Table 1.
Filter through 0.22 μm membrane before use.

Cell Loading: Pipette 5-10 μL of cell suspension into appropriate wells of the patch-clate. Allow cells
to settle for 5-10 minutes.

Seal Formation: Initiate seal formation protocol targeting gigaseals (>1 GΩ). Apply gentle suction
and monitor resistance until stable.

Whole-Cell Access: Apply brief suction pulses or voltage zaps to achieve whole-cell configuration.
Accept recordings with access resistance <15 MΩ and seal resistance >1 GΩ.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 11 Tech Support

https://www.smolecule.com/products/s624133?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Baseline Recording: Record baseline currents for 5 minutes using the voltage protocol described in

section 3.2 to establish stability.
Compound Application:

PbTx-3 Alone: Apply PbTx-3 at concentrations ranging from 10 nM to 1 μM for concentration-
response curves.

Brevenal Antagonism: Pre-apply brevenal (1-30 μM) for 2 minutes before co-application with
PbTx-3.

Intracellular Brevenal: Include brevenal (1-30 μM) in the intracellular solution to assess
internal binding effects.

Data Collection: Record currents for 5 minutes after each solution exchange to ensure steady-state
conditions.

Voltage Protocol Design

Current-Voltage (I-V) Relationship:

Holding potential: -120 mV

Step protocol: 50 ms test pulses from -100 mV to +60 mV in 5 mV increments
Interpulse interval: 5 seconds (0.1 Hz)

Record 3-5 traces at each potential and average

Steady-State Inactivation:

Conditioning prepulses: -140 mV to -20 mV in 10 mV increments for 500 ms

Test pulse: -20 mV for 25 ms
Interpulse interval: 10 seconds

Use-Dependent Inhibition:

Holding potential: -120 mV
Train of 50 pulses to -20 mV for 25 ms at frequencies of 1, 10, and 30 Hz

Intertrain interval: 60 seconds

Late Current Analysis:

Holding potential: -120 mV

Test pulse: -20 mV for 25 ms
Sampling rate: 50 kHz

Low-pass filter: 10 kHz
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Table 2: Key Voltage Protocol Parameters

Protocol Type Holding Potential (mV) Test Potential (mV) Duration Frequency

I-V Relationship -120 -100 to +60 50 ms 0.1 Hz

Steady-State Inactivation -120 -20 (after prepulses) 25 ms 0.1 Hz

Use-Dependence -120 -20 25 ms 1-30 Hz

Late Current -120 -20 25 ms 0.1 Hz

Data Acquisition and Quality Control

Sampling Rate: 50 kHz for all protocols to adequately capture rapid sodium channel kinetics

Filter Frequency: 10 kHz low-pass Bessel filter to prevent signal aliasing
Series Resistance Compensation: Apply 70-80% compensation if access resistance <10 MΩ

Leak Subtraction: Use P/4 or P/6 protocol with hyperpolarizing pulses
Inclusion Criteria:

Stable access resistance (<20% change throughout recording)
Peak current amplitude >1 nA for adequate signal-to-noise ratio

Stable baseline for at least 5 minutes before compound application
Exclusion Criteria:

Access resistance >20 MΩ
Seal resistance <1 GΩ

Excessive leak current (>5% of peak current)

Data Analysis and Interpretation

Quantitative Analysis of PbTx-3 Effects

Peak Current Analysis: Measure peak current amplitude (Ipeak) as the maximum current between

5-15% of pulse duration.
Late Current Analysis: Calculate late current (Ilate) as the average current between 85-95% of pulse

duration.
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Concentration-Response Curves: Fit data to Hill equation: [ Response = \frac{E_{max} \times

[X]^{n_H}}{EC_{50}^{n_H} + [X]^{n_H}} ] where [X] is compound concentration, EC₅₀ is half-maximal
effective concentration, Emax is maximal response, and nH is Hill coefficient.

Voltage Dependence of Activation: Convert I-V data to conductance-voltage relationships: [ G = I/(V
- V_{rev}) ] Fit with Boltzmann function: [ G/G_{max} = 1/(1 + \exp[(V_{1/2} - V)/k]) ] where V₁/₂ is half-

activation voltage and k is slope factor.

Table 3: Quantitative Effects of PbTx-3 on Nav Channel Subtypes

Channel
Subtype

Tissue
Expression

PbTx-3
Effect on
Ipeak

PbTx-3 Effect
on Ilate

Brevenal
Antagonism

Approximate
PbTx-3 EC₅₀

Nav1.2 CNS Neurons Minimal
change

Significant
enhancement

Yes Low nM range

Nav1.4 Skeletal
Muscle

Inhibition Significant
enhancement

Yes Low nM range

Nav1.5 Cardiac
Muscle

Mild
inhibition

Minimal
enhancement

Weak >1 μM

Nav1.7 PNS Neurons Inhibition Minimal change No >1 μM

Statistical Analysis and Data Presentation

Replication: Perform minimum of n=5 cells for each experimental condition from at least 2
independent cell preparations.

Statistical Testing: Use one-way ANOVA with post-hoc Tukey test for multiple comparisons or
Student's t-test for pairwise comparisons, with significance set at p<0.05.

Data Normalization: Express all data as mean ± SEM with normalization to control conditions within
the same cell when possible.

Data Visualization:
Plot concentration-response curves with logarithmic concentration axis

Display representative current traces for key findings
Use bar graphs for summary data of peak and late currents

Create Boltzmann curves for voltage-dependent parameters
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Technical Considerations and Optimization

Protocol Optimization Strategies

Liquid Junction Potential Correction: Calculate using JPCalcW in pCLAMP and apply appropriate

correction to all voltage values.
Osmolarity Matching: Ensure intracellular and extracellular solutions are within 5-10 mOsm to

minimize osmotic effects on cell health.
Stability Testing: Conduct preliminary experiments to determine optimal recording duration that

maintains stable access resistance and current amplitude.
Solvent Controls: Include DMSO vehicle controls at the highest concentration used in compound

preparations (typically ≤0.1%).
Positive Controls: Include veratridine (30 μM) as a positive control for Nav channel activation in

initial validation experiments.

Troubleshooting Common Issues

Rapid Current Rundown: Check intracellular calcium buffering with EGTA, ensure solution

osmolarity matching, and verify cell health post-dissociation.
Unstable Seals: Filter solutions through 0.22 μm membranes, ensure proper cell confluence at

harvesting, and polish pipettes to smooth surfaces.
Inconsistent Drug Responses: Verify solution exchange completeness, confirm compound stability

and solubility, and ensure adequate equilibration time.
Excessive Noise: Properly ground all equipment, use fresh Faraday cage, check for air bubbles in

perfusion lines, and ensure stable temperature control.

Applications in Drug Discovery and Development

The experimental protocols described herein enable comprehensive characterization of Nav channel

modulators with significant applications in pharmaceutical research and safety pharmacology. The

subtype-specific effects of PbTx-3 highlight the potential for developing targeted therapies for neurological

disorders, while the antagonistic action of brevenal provides insights into potential treatment strategies for

brevetoxin poisoning. Furthermore, the automated patch-clamp approaches facilitate high-throughput
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screening of compound libraries for Nav channel activity, supporting both drug discovery and toxicological

assessment.

The competitive antagonism between brevetoxins and brevenal demonstrated through these protocols [1]

[2] reveals the complex allosteric interactions at Nav channel site 5. This knowledge enables structure-

activity relationship studies that may lead to novel chemotypes with improved selectivity and safety profiles.

Additionally, the fluorescence-based screening methods [3] that can be validated using patch-clamp

electrophysiology offer complementary approaches for initial compound screening before detailed

mechanistic studies.

Safety Considerations and Regulatory Compliance

Toxin Handling: PbTx-3 is a potent neurotoxin requiring appropriate biosafety level (BSL-2)
containment with proper personal protective equipment.

Waste Disposal: Collect all toxin-containing solutions and disposables for appropriate hazardous
waste disposal according to institutional guidelines.

Data Integrity: Maintain comprehensive electronic lab notebooks with detailed protocol parameters,
raw data, and analysis methods for regulatory compliance.

Quality Control: Implement regular calibration of patch-clamp systems and validation of cell lines to
ensure consistent, reproducible results across experiments.

Visual Appendix

Experimental Workflow for PbTx-3 Patch-Clamp Analysis
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Start Experiment

Cell Preparation:
- Culture Nav-expressing cells

- Harvest at 80-90% confluence
- Resuspend in extracellular solution

System Setup:
- Configure automated patch-clamp

- Prepare solutions
- Calibrate perfusion system

Seal Formation:
- Target gigaseal (>1 GΩ)

- Apply gentle suction

Whole-Cell Access:
- Apply suction pulses
- Accept if Ra <15 MΩ

Baseline Recording:
- Record for 5 min

- Apply voltage protocols
- Verify stability

PbTx-3 Application:
- Apply concentrations (10 nM-1 μM)

- Equilibrate for 5 min
- Record currents

Brevenal Application (Optional):
- Pre-apply (1-30 μM) for 2 min

- Co-apply with PbTx-3
- Record currents

Data Analysis:
- Measure Ipeak and Ilate

- Generate concentration-response
- Fit with Hill equation

End Experiment
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PbTx-3 and Brevenal Competitive Binding Mechanism

Nav Channel
(Domains I-IV)

Binding Site 5
(IS6, IVS5, IVS6)

PbTx-3 Agonist

  Binds

Brevenal Antagonist

  Competes

Channel Effects:
- Negative activation shift
- Prolonged open times

- Inhibited fast inactivation
- Sub-conductance states

Channel Blockade:
- Competitive inhibition

- Prevents PbTx-3 binding
- Reverses toxin effects

Click to download full resolution via product page
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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for PbTx-3

Electrophysiology Patch-Clamp Studies]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b624133#pbtx-3-electrophysiology-patch-clamp-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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